molecular formula C24H23F2N5O2S B2778261 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1359083-99-0

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2778261
CAS No.: 1359083-99-0
M. Wt: 483.54
InChI Key: DFJXQQHWLKJEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-d]pyrimidin-5-yl sulfanyl acetamide derivative featuring a 1-ethyl group, a 6-[(4-fluorophenyl)methyl] substituent, and a 3-methyl group on the pyrazolo-pyrimidinone core. The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfanyl linker may influence electronic properties and binding interactions .

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-17-6-10-19(26)11-7-17)34-14-20(32)27-12-16-4-8-18(25)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXQQHWLKJEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a novel pyrazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C22H24F2N4O2S, and it possesses unique functional groups that contribute to its biological effects.

Research indicates that compounds within the pyrazolopyrimidine class often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives have shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Antimicrobial Activity : Some studies suggest potential efficacy against various pathogens.
  • Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. For example:
    • IC50 values for some derivatives against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines were reported as low as 0.39 µM and 0.46 µM respectively .
  • Mechanistic Insights : The compound's ability to inhibit Aurora-A kinase has been linked to its anticancer effects, with reported IC50 values around 0.16 µM .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains and fungi, indicating a possible broad-spectrum antimicrobial effect.

Study 1: Anticancer Efficacy

A study conducted by Li et al. evaluated the anticancer efficacy of a related pyrazolopyrimidine derivative. The compound displayed significant inhibition of tumor growth in vivo models, with effective doses leading to complete tumor regression in certain cases .

Study 2: Pharmacokinetic Profile

Research on the pharmacokinetics of pyrazolopyrimidine derivatives highlighted their metabolic stability and bioavailability. One study reported that a closely related compound maintained significant plasma concentrations over extended periods post-administration, suggesting favorable pharmacokinetic properties .

Data Tables

Activity Type Cell Line/Pathogen IC50 (µM) Reference
AnticancerHCT1160.39
AnticancerMCF-70.46
Kinase InhibitionAurora-A0.16
AntimicrobialVarious BacteriaTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues are summarized below:

Compound ID Pyrazolo-Pyrimidinone Substituents Acetamide Substituent Notable Properties/Data Source
Target Compound 1-Ethyl, 6-(4-F-benzyl), 3-methyl, 7-oxo N-(4-F-benzyl) High lipophilicity (inferred) -
6-(4-Methoxybenzyl) N-(4-F-phenyl) Reduced electron-withdrawing effect vs. F
6-(4-F-benzyl) N-(3-Methylphenyl) Altered steric/electronic interactions
Chromen-4-one fused core N/A MP: 302–304°C; Mass: 571.2
(Entry 7) Pyrimidinyl-sulfonamide N-Methyl, 4-F-phenyl Bromomethyl group enhances reactivity

Key Observations :

  • Substituent Effects :
    • The 4-fluorobenzyl group in the target compound and enhances lipophilicity and metabolic stability compared to the 4-methoxybenzyl group in .
    • The N-(4-fluorophenyl)methyl acetamide substituent (target) may engage in π-π stacking or hydrogen bonding, unlike the N-(3-methylphenyl) group in , which is more sterically hindered .
  • Core Modifications :
    • ’s chromen-4-one-fused pyrazolo-pyrimidine exhibits a higher melting point (302–304°C), likely due to increased molecular rigidity and intermolecular interactions .

Functional Implications of Substituent Differences

  • Electron-Withdrawing vs. The sulfanyl linker in the target compound may offer greater conformational flexibility compared to sulfonamide derivatives (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.